1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a diverse range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core fused with an oxadiazole moiety and a bromophenyl substituent. This unique structure is associated with various biological activities. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H20BrN5O2 |
Molecular Weight | 468.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Research indicates that the compound exhibits anticancer activity through various mechanisms. A study demonstrated that derivatives of thieno[3,2-d]pyrimidines possess significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to the target compound showed IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma cells (HCT-116) .
Case Study : A derivative of the compound was tested against MCF-7 cells, yielding an IC50 value of 6.2 μM, indicating a potent inhibitory effect on cell proliferation . Additionally, another study reported that related thieno-pyrimidine derivatives inhibited the VEGFR signaling pathway, which is crucial for tumor growth and metastasis .
Antimicrobial Activity
The oxadiazole component is known for its antimicrobial properties . Studies have shown that oxadiazole derivatives can inhibit both gram-positive and gram-negative bacteria. The compound's structural features allow it to interact with bacterial enzymes or membranes effectively.
Research Findings : In vitro tests revealed that similar oxadiazole compounds exhibited antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzyme Activity : The thieno-pyrimidine structure may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may act as an antagonist at specific receptors involved in cell signaling pathways.
- Oxidative Stress Induction : It may induce oxidative stress in microbial cells leading to cell death.
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of the compound:
Properties
Molecular Formula |
C22H15BrN4O3S |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-2-8-16(9-3-13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3 |
InChI Key |
BAEHBFMFIXSGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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